molecular formula C13H11Cl2NO2S2 B5301816 5-(2,4-dichlorobenzylidene)-3-(2-methoxyethyl)-2-thioxo-1,3-thiazolidin-4-one

5-(2,4-dichlorobenzylidene)-3-(2-methoxyethyl)-2-thioxo-1,3-thiazolidin-4-one

Cat. No. B5301816
M. Wt: 348.3 g/mol
InChI Key: DUAYVIJCTVFZGC-WDZFZDKYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(2,4-dichlorobenzylidene)-3-(2-methoxyethyl)-2-thioxo-1,3-thiazolidin-4-one, commonly known as DCMOT, is a synthetic compound that has been extensively studied for its potential applications in various scientific research fields. DCMOT has been found to exhibit various biochemical and physiological effects, making it a promising candidate for use in laboratory experiments.

Scientific Research Applications

DCMOT has been found to have a wide range of scientific research applications, including its use as a fluorescent probe for the detection of metal ions, as a potential anti-cancer agent, and as a potential therapeutic agent for the treatment of Alzheimer's disease. DCMOT has also been studied for its potential use in the development of new materials, such as organic field-effect transistors and electrochromic devices.

Mechanism of Action

The mechanism of action of DCMOT is not fully understood, but it is believed to involve the interaction of the compound with various biomolecules, including proteins and nucleic acids. DCMOT has been found to exhibit strong binding affinity for metal ions, which may play a role in its biological activity.
Biochemical and Physiological Effects
DCMOT has been found to exhibit various biochemical and physiological effects, including its ability to induce apoptosis in cancer cells, inhibit the activity of acetylcholinesterase, and inhibit the aggregation of beta-amyloid peptides. DCMOT has also been found to exhibit antioxidant activity, which may be beneficial for the treatment of various diseases associated with oxidative stress.

Advantages and Limitations for Lab Experiments

The advantages of using DCMOT in laboratory experiments include its high purity, low toxicity, and wide range of potential applications. However, the limitations of using DCMOT include its relatively high cost and the need for specialized equipment and expertise for its synthesis and handling.

Future Directions

There are many potential future directions for research on DCMOT, including its use as a therapeutic agent for the treatment of various diseases, its use as a fluorescent probe for the detection of metal ions, and its use in the development of new materials. Further research is needed to fully understand the mechanism of action of DCMOT and to optimize its synthesis and handling for use in laboratory experiments.

Synthesis Methods

The synthesis of DCMOT involves the reaction of 2,4-dichlorobenzaldehyde with 2-methoxyethylamine and thiosemicarbazide. The resulting product is then treated with acetic anhydride and sodium acetate to yield DCMOT. The synthesis method has been extensively studied and optimized, resulting in high yields of DCMOT with high purity.

properties

IUPAC Name

(5Z)-5-[(2,4-dichlorophenyl)methylidene]-3-(2-methoxyethyl)-2-sulfanylidene-1,3-thiazolidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11Cl2NO2S2/c1-18-5-4-16-12(17)11(20-13(16)19)6-8-2-3-9(14)7-10(8)15/h2-3,6-7H,4-5H2,1H3/b11-6-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DUAYVIJCTVFZGC-WDZFZDKYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCN1C(=O)C(=CC2=C(C=C(C=C2)Cl)Cl)SC1=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COCCN1C(=O)/C(=C/C2=C(C=C(C=C2)Cl)Cl)/SC1=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11Cl2NO2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(5Z)-5-[(2,4-dichlorophenyl)methylidene]-3-(2-methoxyethyl)-2-sulfanylidene-1,3-thiazolidin-4-one

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